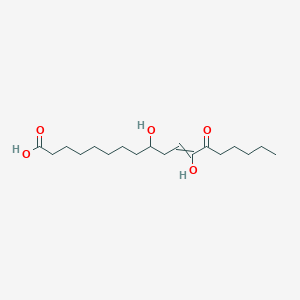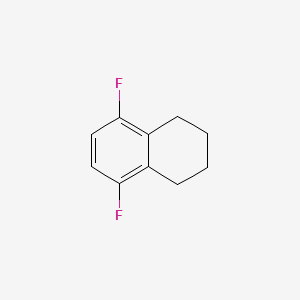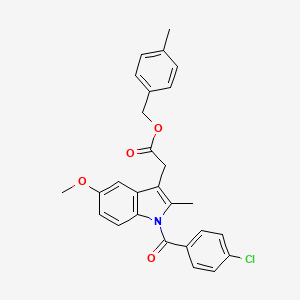
1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, (4-methylphenyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, (4-methylphenyl)methyl ester is a complex organic compound that belongs to the indole family This compound is characterized by its unique structure, which includes an indole ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, (4-methylphenyl)methyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The indole ring is then functionalized with various substituents. For instance, the 4-chlorobenzoyl group can be introduced through Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with (4-methylphenyl)methanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.
化学反応の分析
Types of Reactions
1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, (4-methylphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1H-Indole-3-acetic acid, 1-(4-hydroxybenzoyl)-5-methoxy-2-methyl-, (4-methylphenyl)methyl ester.
Reduction: Formation of 1H-Indole-3-acetic acid, 1-(4-hydroxybenzoyl)-5-methoxy-2-methyl-, (4-methylphenyl)methyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, (4-methylphenyl)methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, (4-methylphenyl)methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.
類似化合物との比較
Similar Compounds
1H-Indole-3-acetic acid: A simpler analog without the additional substituents.
1-(4-Chlorobenzoyl)-5-hydroxy-2-methyl-1H-indole-3-acetic acid: A hydroxylated derivative.
1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid: Lacks the ester group.
Uniqueness
1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, (4-methylphenyl)methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
63170-50-3 |
|---|---|
分子式 |
C27H24ClNO4 |
分子量 |
461.9 g/mol |
IUPAC名 |
(4-methylphenyl)methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C27H24ClNO4/c1-17-4-6-19(7-5-17)16-33-26(30)15-23-18(2)29(25-13-12-22(32-3)14-24(23)25)27(31)20-8-10-21(28)11-9-20/h4-14H,15-16H2,1-3H3 |
InChIキー |
ONUWFFHIGWDUMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




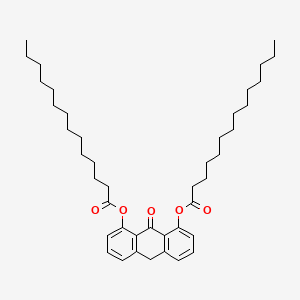
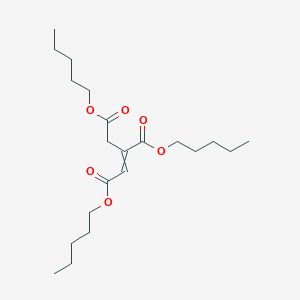

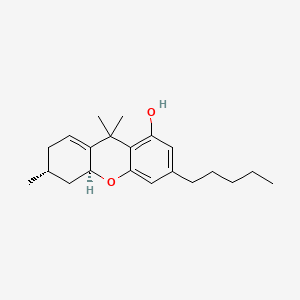
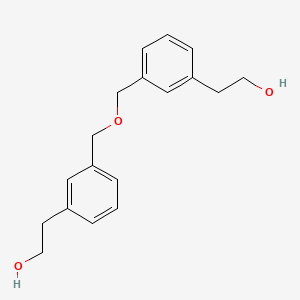

![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)



